![molecular formula C10H11NO2 B2361479 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile CAS No. 73864-61-6](/img/structure/B2361479.png)
2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile
Overview
Description
“2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile” is a chemical compound with the CAS Number: 73864-61-6 . It is also known as HEPA.
Molecular Structure Analysis
The molecular weight of “2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile” is 177.2 . The molecular formula is C10H11NO2 .Physical And Chemical Properties Analysis
“2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile” is a powder that is stored at room temperature .Scientific Research Applications
Electrochemical Analysis
- In a study on the reduction of α-hydroxyquinones in acetonitrile, Hammett–Zuman type correlations were observed, suggesting that substituent effects not only influence electron transfer but also chemically coupled reactions. This work sheds light on the complex interactions within electrochemical systems, potentially offering insights for substances like 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile in such environments (Bautista-Martínez et al., 2003).
Solvolysis Reactions
- A study exploring solvolysis reactions in acetonitrile-water mixtures revealed the formation of various products through nucleophilic addition and rearrangement processes. The research provides a deeper understanding of reaction dynamics in mixed solvents, potentially relevant for the behavior of compounds such as 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile (Jia et al., 2002).
Gel to Crystal Transitions
- Research on 4-(4'-Ethoxyphenyl)phenyl-beta-O-d-glucoside, structurally similar to 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile, detailed its transition from gel to crystal, offering insights into molecular packing and potential applications in materials science and crystal engineering (Cui et al., 2010).
Synthesis and Transformation
- A synthesis pathway for 2-(2-hydroxyphenyl)acetonitriles was developed, illustrating a method for generating structurally similar compounds to 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile, which may be applicable in various chemical synthesis processes (Wu et al., 2014).
Antioxidant Properties
- Novel pyrrolidine derivatives containing a sterically hindered phenol fragment, similar to the hydroxyethyl component in 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile, were found to exhibit antioxidant properties, suggesting potential applications in therapeutic or material science domains (Osipova et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-[4-(2-hydroxyethoxy)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-6-5-9-1-3-10(4-2-9)13-8-7-12/h1-4,12H,5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBRYBBPGMAXEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile |
Synthesis routes and methods
Procedure details
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